molecular formula C12H10FNO5S B12113048 4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid

4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid

Katalognummer: B12113048
Molekulargewicht: 299.28 g/mol
InChI-Schlüssel: BEVLKYCWPWIMMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid is an organic compound with the molecular formula C12H10FNO5S It is characterized by the presence of a fluorine atom, a furan ring, and a sulfamoyl group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Reduction of the nitro group to an amine.

    Sulfonation: Introduction of the sulfamoyl group.

    Fluorination: Introduction of the fluorine atom.

    Furan Ring Attachment: Coupling of the furan ring to the benzoic acid core.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. The fluorine atom and sulfamoyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    3-Fluoro-2-methylbenzoic acid: Contains a fluorine atom and a methyl group but lacks the furan and sulfamoyl groups.

Uniqueness

4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H10FNO5S

Molekulargewicht

299.28 g/mol

IUPAC-Name

4-fluoro-3-(furan-2-ylmethylsulfamoyl)benzoic acid

InChI

InChI=1S/C12H10FNO5S/c13-10-4-3-8(12(15)16)6-11(10)20(17,18)14-7-9-2-1-5-19-9/h1-6,14H,7H2,(H,15,16)

InChI-Schlüssel

BEVLKYCWPWIMMU-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.